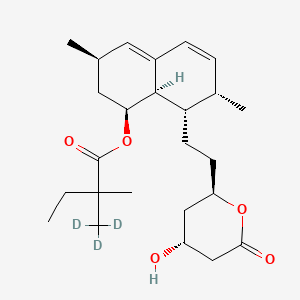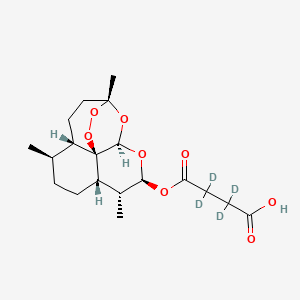
2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 is a labeled compound used in various scientific research applications. It is a deuterated form of 2-Hydroxy-17ß-estradiol, where five hydrogen atoms are replaced with deuterium. This compound is known for its high purity and is often used in studies involving hormone metabolism and receptor interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 typically involves the deuteration of 2-Hydroxy-17ß-estradiolThis can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the deuterated compound, and advanced purification techniques are employed to achieve the desired quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of estrone derivatives, while reduction can yield various estradiol analogs .
Applications De Recherche Scientifique
2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a labeled compound in studies involving hormone metabolism and receptor interactions.
Biology: Employed in research on the biological effects of estradiol and its metabolites.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of estradiol in the body.
Industry: Applied in the development of new drugs and therapeutic agents targeting hormone-related conditions.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 involves its interaction with estrogen receptors in the body. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The deuterium atoms in the molecule enhance its stability and allow for precise tracking in metabolic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 include:
2-Hydroxyestrone: Another metabolite of estradiol with similar biological activity.
2-Methoxyestradiol: A derivative of estradiol with distinct pharmacological properties.
4-Hydroxyestradiol: Another hydroxylated form of estradiol with unique biological effects.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research involving hormone metabolism and receptor interactions .
Propriétés
Numéro CAS |
221093-33-0 |
|---|---|
Formule moléculaire |
C18H19O3D5 |
Poids moléculaire |
293.42 |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,17,19-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1/i5D2,8D,9D,17D |
Clé InChI |
DILDHNKDVHLEQB-MLEVBVPTSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)O)O |
Point d'ébullition |
481.5±45.0 °C at 760 mmHg |
Densité |
1.2±0.1 g/cm3 |
Pureté |
95% by HPLC; 98% atom D |
Numéros CAS associés |
362-05-0 (unlabelled) |
Synonymes |
SCHEMBL4095308; Estra-1,3,5(10)-triene-1,4,16,16,17-d5-2,3,17-triol,(17b)- |
Étiquette |
Estradiol Impurities |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1S,2S,4R,5R)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B602555.png)


![(4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B602564.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)

